molecular formula C7H14ClF2N B1439349 (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS No. 809273-65-2

(4,4-Difluorocyclohexyl)methanamine hydrochloride

Cat. No. B1439349
Key on ui cas rn: 809273-65-2
M. Wt: 185.64 g/mol
InChI Key: HNJQCPHETXMWSG-UHFFFAOYSA-N
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Patent
US08633235B2

Procedure details

tert-Butyl [(4,4-difluorocyclohexyl)methyl]carbamate (505 mg, 2.03 mmol) was stirred in 5 mL of 1M HCl/AcOH at rt for 2 h. The solvent was evaporated. The residue was washed with ether, filtered and dried. Yield: 330 mg (88%). 1H NMR (400 MHz, METHANOL-D4): δ 1.28-1.40 (m, 2H), 1.71-1.82 (m, 2H), 1.84 (d, J=3.12 Hz, 2H), 1.86-1.89 (m, 1H), 2.03-2.15 (m, 2H), 2.85 (d, J=7.03 Hz, 2H).
Quantity
505 mg
Type
reactant
Reaction Step One
Name
HCl AcOH
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:7][CH2:6][CH:5]([CH2:8][NH:9]C(=O)OC(C)(C)C)[CH2:4][CH2:3]1.[ClH:18].CC(O)=O>>[ClH:18].[F:1][C:2]1([F:17])[CH2:7][CH2:6][CH:5]([CH2:8][NH2:9])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
505 mg
Type
reactant
Smiles
FC1(CCC(CC1)CNC(OC(C)(C)C)=O)F
Name
HCl AcOH
Quantity
5 mL
Type
reactant
Smiles
Cl.CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The residue was washed with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.FC1(CCC(CC1)CN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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